molecular formula C14H15N3O B1427746 6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1407180-86-2

6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B1427746
M. Wt: 241.29 g/mol
InChI Key: CCQPCCTXUSPAEZ-UHFFFAOYSA-N
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Description

The compound “6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a tetrahydropyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The benzimidazole group is planar due to the conjugation of the aromatic rings. The tetrahydropyran group, on the other hand, would likely adopt a chair conformation to minimize strain .


Chemical Reactions Analysis

Benzimidazoles are known to participate in various chemical reactions, particularly as a part of coordination complexes in inorganic chemistry . Tetrahydropyrans can undergo reactions at the oxygen atom or at the carbon atoms .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

A series of derivatives related to 6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile were synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds demonstrated significant activities against various strains like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. Their antioxidant potential was also significant, highlighting their utility in combating oxidative stress and infections (Bassyouni et al., 2012).

Hepatotoxicity and Antioxidant Evaluation

Another study involved the synthesis of heterocyclic structures containing the benzo[d]imidazole unit, which were then evaluated for hepatotoxicity and antioxidant activity. This research underscores the compound's potential in medicinal chemistry, particularly in contexts where liver safety and antioxidant properties are of concern (Boulebd et al., 2016).

Synthesis Innovations

Innovative synthetic methods have been developed for compounds structurally related to 6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile. These methods enable the construction of complex molecular architectures, important for exploring new pharmacological potentials (Pratap et al., 2007).

Cytotoxicity Evaluation

A study focused on the synthesis of novel pyrazole derivatives bearing structures similar to the compound , followed by evaluation of their cytotoxicity against tumor cell lines. This research highlights the potential use of these compounds in cancer therapy (Hafez, 2017).

Corrosion Inhibition Studies

Compounds structurally related to 6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile have been studied for their corrosion inhibition effects on metals in acidic environments. These studies are essential in understanding the application of such compounds in industrial settings, particularly in metal protection (Sudheer & Quraishi, 2015).

properties

IUPAC Name

6-methyl-1-(oxan-2-yl)benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-6-13-12(7-11(10)8-15)16-9-17(13)14-4-2-3-5-18-14/h6-7,9,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPCCTXUSPAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C#N)N=CN2C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile

Synthesis routes and methods

Procedure details

To a stirred solution of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (7.9 g, 50 mmol, CASRN 952511-47-6) and THF (85 mL) at RT under nitrogen was added 3,4-dihydro-2H-pyran (34 g, 0.4 mol) and p-TsOH.H2O (0.9 g, 5 mmol) and the resulting mixture was heated at 75° C. for 3 h. The reaction mixture was cooled to RT, diluted with EtOAc (200 mL), and washed sequentially with sat'd. aq. Na2CO3 (300 mL) and brine (300 mL). The organic phase was dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with a MeOH/DCM gradient (0 to 5% MeOH) to afford 7.2 g (60%) of 6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile (176) as a yellow oil: MS (ESI) m/z=242 [M+1]+.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile

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